2,7-Dihydroxynaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dihydroxynaphthalene involves several methods, including bromination reactions that yield dibromo derivatives of DHN, which upon reduction can produce new bromo-DHN compounds. Notably, the oxidative polymerization of DHN has been explored, revealing the potential for producing poly(2,7-dihydroxynaphthalene) (PDHN) with significant yields and a wide range of molecular weights, showcasing the versatility of DHN as a precursor for polymer synthesis (Cooke, Bl Johnson, & Owen, 1960); (Bilici, Doğan, & Kaya, 2014).
Molecular Structure Analysis
Research on DHN derivatives has demonstrated novel mesophases and provided insights into the molecular structure's impact on material properties. Banana-shaped mesogens derived from DHN exhibit unique antiferroelectric columnar phases, highlighting the influence of DHN's structure on the development of new materials with potential applications in advanced technologies (Reddy, Sadashiva, & Raghunathan, 2004).
Chemical Reactions and Properties
DHN participates in various chemical reactions, including catalytic oxidation, which has been utilized to create PDHN. This process not only underscores the chemical reactivity of DHN but also its potential in generating polymers with distinct physical properties, such as thermal and optical behaviors, showcasing the wide applicability of DHN in material science and engineering (Bilici, Doğan, & Kaya, 2014).
Physical Properties Analysis
The physical properties of compounds derived from DHN, such as mesogens, have been extensively studied, revealing their capability to form novel columnar mesophases. These findings indicate the potential of DHN derivatives in creating materials with unique electro-optical properties, suitable for various applications in electronics and photonics (Reddy, Sadashiva, & Raghunathan, 2004).
Chemical Properties Analysis
The chemical properties of DHN and its derivatives, such as their reactivity in bromination and oxidation reactions, play a crucial role in synthesizing complex organic molecules and polymers. These reactions not only demonstrate the versatility of DHN as a chemical building block but also its potential in the synthesis of high-value chemical products with specific properties (Cooke, Bl Johnson, & Owen, 1960); (Bilici, Doğan, & Kaya, 2014).
Scientific Research Applications
In medical research, 2,7-Dihydroxynaphthalene has been studied for its effects on tumor growth. Subcutaneous injections of this compound in mice showed potential in delaying tumor formation by preventing estrogen breakdown. This has implications for mammary gland growth and tumor development (Jones, 1943).
In material science, 2,7-Dihydroxynaphthalene has been used to create novel coatings. For example, poly(2,7-DHN) is a fungal melanin mimetic used for surface modifications with applications as bactericidal, radical-scavenging, and pollutant-sorbing agents (Jeon, Le, & Chang, 2016).
In the field of chemistry, it has been used in the sensitized photooxidation process. The oxidation of 2,7-Dihydroxynaphthalene in alkaline water leads to the production of various dimeric products (Amat-Guerri et al., 1998).
2,7-Dihydroxynaphthalene is also utilized in the synthesis of new chemical compounds. For example, oxidative arylamination of 1,7-dihydroxynaphthalene leads to the formation of N-aryl-7-hydroxy-1,4-naphthoquinone 4-imines and 2-arylamino- and 2,8-diaryla (Ektova, 1999).
In polymer and medicinal chemistry, advances in the chemistry of 2,3-dihydroxynaphthalene and related analogues have led to new synthetic routes and reactivity studies, enhancing understanding and applications in these fields (Monier et al., 2018).
Its polymer form, Poly(2,7-dihydroxynaphthalene) (PDHN), has been recognized as a promising catalyst in the catalytic oxidative polymerization of 2,7-dihydroxynaphthalene, highlighting its significance in industrial applications (Bilici, Doğan, & Kaya, 2014).
Safety And Hazards
2,7-Dihydroxynaphthalene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
properties
IUPAC Name |
naphthalene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQICHCWIIJABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147398-48-9 | |
Record name | 2,7-Naphthalenediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147398-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2060387 | |
Record name | 2,7-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS] | |
Record name | 2,7-Naphthalenediol | |
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Product Name |
2,7-Dihydroxynaphthalene | |
CAS RN |
582-17-2 | |
Record name | 2,7-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | CI 76645 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582172 | |
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Record name | 2,7-Naphthalenediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407541 | |
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Record name | 2,7-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,7-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,7-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TO8E448UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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